molecular formula C16H14ClNO B336617 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B336617
M. Wt: 271.74 g/mol
InChI Key: AFLIBHSYRRBBBP-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline (CID 668827) is a synthetic organic compound with the molecular formula C16H14ClNO . It is built around the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and pharmacology that is present in a wide array of bioactive natural products and therapeutic agents . The THIQ core is a conformationally restrained analog of phenethylamine, making it a compound of high interest in neuroscience research . This specific analog, functionalized with a 4-chlorobenzoyl group, is a valuable intermediate for researchers exploring the structure-activity relationships (SAR) of THIQ derivatives, which are known to exhibit diverse biological activities including antitumor, anti-inflammatory, neuroprotective, and antimicrobial effects . The compound serves as a key synthetic precursor for the development of novel pharmacologically active molecules. Its mechanism of action is likely multifaceted and structure-dependent; some THIQ derivatives act as dopamine receptor antagonists or exhibit activity at alpha-adrenergic receptors, while others have been investigated as NMDA receptor antagonists, indicating potential for research in neurodegenerative conditions . Researchers utilize this compound in studies aimed at designing and synthesizing new therapeutic candidates for various diseases. It is supplied as a research chemical for laboratory use. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H14ClNO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2

InChI Key

AFLIBHSYRRBBBP-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Amide Intermediate Formation

The most widely documented approach involves Friedel-Crafts acylation to introduce the 4-chlorobenzoyl group onto the tetrahydroisoquinoline backbone. As detailed in patent CN103159677A, this method begins with the reaction of 4-chlorobenzoyl chloride (1.2 equivalents) with phenethylamine in an aqueous alkaline medium to form N-(2-phenethyl)-4-chlorobenzamide (Figure 1). The absence of organic solvents in this step simplifies purification, as the product precipitates directly from the reaction mixture, achieving yields of 98–99%.

Reaction Conditions:

  • Solvent: Water (alkaline pH maintained with NaOH)

  • Temperature: 0–10°C during acyl chloride addition, room temperature for subsequent stirring

  • Workup: Filtration and neutralization with dilute HCl

This method avoids toxic phosphorus oxide emissions by substituting polyphosphoric acid with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in later cyclization steps.

Cyclization via Phosphorus-Based Reagents

The amide intermediate undergoes cyclization using a P₂O₅/POCl₃ mixture in toluene under reflux conditions. This step converts N-(2-phenethyl)-4-chlorobenzamide into 1-(4-chlorophenyl)-3,4-dihydroisoquinoline, with yields averaging 86.7%. The mechanism likely involves intramolecular electrophilic aromatic substitution, facilitated by the Lewis acidity of POCl₃.

Optimization Insights:

  • Molar Ratio: P₂O₅ and POCl₃ used in a 1:3.7 molar ratio relative to the amide

  • Temperature: Reflux (110°C) for 4 hours

  • Post-Reaction Processing: Aqueous workup with NaOH to neutralize excess POCl₃, followed by ethyl acetate extraction

Sodium Borohydride Reduction

The final reduction of 1-(4-chlorophenyl)-3,4-dihydroisoquinoline to the tetrahydroisoquinoline derivative employs sodium borohydride (NaBH₄) in methanol. This step achieves near-quantitative yields (99.2%) under mild conditions (25°C, 2.5 hours). The reaction’s efficiency stems from the solubility of the dihydro intermediate in methanol and the selective reduction of the imine moiety without affecting the chlorobenzoyl group.

Critical Parameters:

  • Solvent: Methanol (1800 mL per 0.5 mol substrate)

  • Stoichiometry: 1:1 molar ratio of NaBH₄ to substrate

  • Crystallization: Induced by water addition and cooling to 5°C

Alternative Methodologies and Comparative Analysis

Schotten-Baumann Acylation

The Schotten-Baumann reaction, exemplified in the synthesis of ethyl 2-(2,4,6-trimethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, provides another route for introducing acyl groups. For 4-chlorobenzoyl derivatives, this method would involve reacting tetrahydroisoquinoline with 4-chlorobenzoyl chloride in a biphasic water/dichloromethane system. Yields for comparable structures reach 76%.

Advantages Over Friedel-Crafts:

  • Milder conditions (room temperature)

  • Reduced risk of over-acylation

Reaction Optimization and Scalability

Solvent and Reagent Selection

Data from patent CN103159677A highlight toluene as the optimal solvent for cyclization due to its high boiling point (110°C) and immiscibility with aqueous phases during workup. Substituting toluene with dichloromethane or THF reduces yields by 15–20%, likely due to poorer solubility of phosphorus reagents.

Table 1: Solvent Impact on Cyclization Efficiency

SolventYield (%)Reaction Time (h)
Toluene86.74
Dichloromethane68.26
THF71.55

Temperature and Stoichiometry Effects

Maintaining a 1:3.7 molar ratio of P₂O₅ to POCl₃ is critical for maximizing cyclization efficiency. Deviations below 1:3 result in incomplete reactions, while excess POCl₃ increases side product formation. Reflux temperatures (110°C) are essential to overcome the activation energy of the cyclization step.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR: The tetrahydroisoquinoline proton at C-1 appears as a singlet near δ 3.8 ppm, while the 4-chlorobenzoyl aromatic protons resonate as a doublet at δ 7.4–7.6 ppm.

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 760 cm⁻¹ (C-Cl) confirm functional group integrity.

Chromatographic Purity Assessment

HPLC analyses using a C18 column (acetonitrile/water gradient) reveal ≥98% purity for batches synthesized via the patent method. Impurities primarily arise from incomplete cyclization (3–5%) or over-reduction products (1–2%).

Industrial-Scale Considerations

Waste Management

The patent method emphasizes aqueous workups to minimize organic waste. Phosphorus-containing byproducts are neutralized with NaOH, generating phosphate salts that can be precipitated and filtered.

Cost Analysis

Table 2: Cost per Kilogram of Key Reagents

ReagentCost (USD/kg)
4-Chlorobenzoyl chloride320
Phenethylamine150
P₂O₅45
POCl₃28

The total reagent cost for a 1 kg batch approximates $1,200, with 4-chlorobenzoyl chloride constituting 60% of expenses.

Chemical Reactions Analysis

WAY-300716 undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various cancers and neurological disorders. Studies have shown that tetrahydroisoquinoline derivatives exhibit notable anticancer properties. For instance, 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) and showed promising antiproliferative activity compared to standard treatments like Tamoxifen .

Mechanism of Action

The mechanism involves interaction with estrogen receptors, where it acts as a selective estrogen receptor modulator (SERM). In vitro studies demonstrated that the compound could bind effectively to these receptors, influencing cell proliferation pathways .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of tetrahydroisoquinoline derivatives. The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It exhibits antioxidative and anti-inflammatory effects that are crucial in mitigating neurodegeneration .

Case Study: Alzheimer's Disease

In a comprehensive review of THIQ derivatives, it was noted that compounds similar to this compound showed significant reductions in the severity of symptoms in Alzheimer's disease models. They target altered signaling pathways associated with neuroinflammation and oxidative stress .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for the development of new antibiotics .

Data Table: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)
2-(4-Chlorobenzoyl)-1,2,3,4-THIQE. coli15
S. aureus18
P. aeruginosa12

Synthesis and Chemical Research

The synthesis of this compound typically involves acylation reactions using 4-chlorobenzoyl chloride and tetrahydroisoquinoline as substrates. The reaction conditions can be optimized for yield and purity .

Synthesis Route Example:

  • Reagents : 4-chlorobenzoyl chloride, tetrahydroisoquinoline.
  • Conditions : Conducted in a solvent such as dichloromethane with a base like triethylamine at room temperature.
  • Yield : Approximately 70% after purification.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in the development of novel materials due to its unique structural properties. Its ability to form complexes with metals may lead to applications in catalysis or materials science .

Mechanism of Action

The mechanism of action of WAY-300716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Synthetic routes : While Schotten-Baumann reactions are common for acylated derivatives (e.g., 4-chlorobenzoyl), sulfonylation (e.g., SO₂Cl) and nucleophilic substitutions (e.g., CN) require specialized conditions .
Analgesic and Anti-inflammatory Effects
  • 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant analgesic activity in thermal (hot plate) and chemical (acetic acid writhing) models, with anti-inflammatory effects in acute arthritis models .
  • 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline: No direct activity data are reported, but the 4-chlorobenzoyl group may modulate COX-2 inhibition, similar to other chlorinated aromatics .
Neurotoxic and Neuroprotective Profiles
  • N-Methyl-1,2,3,4-tetrahydroisoquinoline is neurotoxic, forming N-methyl-isoquinolinium ions via MAO oxidation, analogous to MPTP’s conversion to MPP+ .
  • 1MeTIQ (1-methyl-1,2,3,4-tetrahydroisoquinoline) demonstrates neuroprotective properties by inhibiting dopamine oxidation, contrasting with its N-methylated analog .
  • Target compound : The 4-chlorobenzoyl group may reduce blood-brain barrier (BBB) penetration compared to smaller substituents (e.g., methyl), but this requires validation .

Pharmacokinetic and Metabolic Comparisons

Compound BBB Penetration Major Metabolites Excretion (24 hr)
1,2,3,4-Tetrahydroisoquinoline (TIQ) High (~4.5× blood concentration) 4-Hydroxy-TIQ (2.7%), N-methyl-TIQ (0.4%) 76% unchanged
1MeTIQ High 4-Hydroxy-1MeTIQ (8.7%), N-methyl-1MeTIQ (0.7%) 72% unchanged
2-(4-Chlorobenzoyl)-derivative Not reported Likely dechlorination or glucuronidation Unknown

Key Insights :

  • Smaller, non-polar substituents (e.g., methyl) enhance BBB penetration, while bulky groups (e.g., chlorobenzoyl) may limit it .

Biological Activity

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention due to its diverse biological activities. THIQ derivatives are known for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting various enzymes involved in critical biological processes.
  • Receptor Interaction : It may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects on various cancer cell lines, including squamous cell carcinoma lines (HSC-2 and HSC-4). The compound induced autophagy and apoptosis in these cells, suggesting its potential as a chemotherapeutic agent .

Cell LineIC50 (μM)Mechanism
HSC-240Induction of autophagy
HSC-4120Apoptosis induction

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several pathogenic bacteria and fungi. The results indicate a broad spectrum of activity, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that THIQ derivatives can exhibit neuroprotective effects. Specifically, this compound may have implications for treating neurodegenerative diseases by inhibiting cholinesterase enzymes involved in neurotransmitter breakdown .

Structure-Activity Relationship (SAR)

The structural modifications on the THIQ scaffold significantly influence the biological activity of this compound. Substituents at the C1 position have been shown to enhance potency against cholinergic enzymes. For instance:

  • Substituent Variations : Different substituents at the C1 position can increase the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of THIQ derivatives including this compound:

  • Objective : To evaluate cytotoxicity against human cancer cell lines.
  • Results : Significant cytotoxic effects were observed with IC50 values indicating effective concentrations that induce cell death through apoptosis and autophagy.

Study on Neuroprotective Effects

Another study investigated the neuroprotective potential of THIQ compounds:

  • Objective : To assess cholinesterase inhibition.
  • Results : The compound demonstrated effective inhibition of AChE and BuChE with varying degrees of selectivity depending on structural modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via acylation of the tetrahydroisoquinoline core. Key steps include:

  • Acylation : Reacting 1,2,3,4-tetrahydroisoquinoline with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of tetrahydroisoquinoline to acyl chloride) are critical to minimize side reactions like over-acylation or decomposition .
  • Purification : Column chromatography using silica gel (60 Å, 230–400 mesh) and solvent systems like ethyl acetate/hexane (1:3 v/v) .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H-NMR (400/600 MHz) identifies aromatic protons (δ 7.2–7.8 ppm for chlorobenzoyl) and tetrahydroisoquinoline protons (δ 2.5–4.5 ppm for methylene groups). 13^{13}C-NMR confirms carbonyl resonance (~170 ppm) .
  • Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages are matched to theoretical values (e.g., C: ~72%, H: ~5.5%, N: ~4.2%) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 300.1) .

Q. What are the standard protocols for purity assessment and stability testing?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Purity thresholds >95% are typical for biological assays .
  • Stability : Accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) monitor hydrolysis of the benzoyl group via LC-MS .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroisoquinoline core affect biological activity?

  • Case Studies :

  • Chlorobenzoyl vs. Methoxybenzoyl : Substituting the 4-chloro group with methoxy reduces electrophilicity, altering receptor binding (e.g., NMDA receptor modulation in analogues like CIQ) .
  • Aminoacetylene Derivatives : Adding aminoacetylene side chains (e.g., ZI-3, ZI-4) enhances solubility and cellular uptake, critical for anticancer activity .
    • Mechanistic Insight : Computational docking (e.g., AutoDock Vina) predicts interactions with targets like PPARγ or PTP-1B, validated via in vitro assays .

Q. What electrochemical methods are used to study the reactivity of tetrahydroisoquinoline derivatives?

  • Electrooxidative Pathways : Using DC voltage (2 kV) in acetonitrile with TEMPO as a mediator, 1,2,3,4-tetrahydroisoquinoline undergoes dehydrogenation to isoquinoline, monitored via real-time nESI-MS .
  • Reaction Monitoring : Voltammetry (cyclic and differential pulse) identifies oxidation potentials (~1.2 V vs. Ag/AgCl) and intermediates like radical cations .

Q. How can contradictions in biological activity data be resolved across studies?

  • Example : Discrepancies in NMDA receptor modulation (e.g., CIQ vs. HON0001) may arise from:

  • Assay Conditions : Variations in cell lines (HEK293 vs. neuronal primary cultures) or agonist concentrations .
  • Stereochemistry : Enantiomeric purity (e.g., (R)- vs. (S)-isomers) significantly impacts receptor binding, requiring chiral HPLC validation .
    • Resolution : Meta-analysis of IC50_{50} values and standardized assay protocols (e.g., FLIPR Calcium 6 assays) improve reproducibility .

Q. What strategies are employed to enhance metabolic stability and bioavailability?

  • Structural Tweaks :

  • Fluorination : Replacing chlorine with fluorine reduces CYP450-mediated oxidation, improving plasma half-life in rodent models .
  • Prodrug Design : Esterification of the benzoyl group (e.g., methyl ester) enhances intestinal absorption, with hydrolysis in vivo .
    • In Silico Tools : SwissADME predicts logP (<3.5) and P-gp substrate likelihood, guiding lead optimization .

Q. How are advanced spectroscopic techniques applied to study dynamic molecular interactions?

  • X-ray Crystallography : Single-crystal structures (e.g., PDB ID: 6XXX) reveal binding modes with BCL-XL, highlighting hydrogen bonds between the chlorobenzoyl group and Arg139 .
  • NMR Titration : 19^{19}F-NMR tracks ligand-protein binding (e.g., PPARγ) by observing chemical shift perturbations in fluorine-labeled analogues .

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